N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorinated aromatic ring and a piperidine moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-2-methylbenzoyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. This reaction forms the intermediate N-(3-chloro-2-methylphenyl)-3-methylpiperidine.
Amidation: The intermediate is then reacted with propanoyl chloride under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide
- N-(2-chloro-4-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide
- N-(3-chloro-2-methylphenyl)-3-(4-methylpiperidin-1-yl)propanamide
Uniqueness
N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the piperidine moiety. These structural features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure
The compound can be described by the following chemical structure:
- Chemical Formula : C15H20ClN1O
- IUPAC Name : this compound
This structure features a chloro-substituted aromatic ring and a piperidine moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may function as an immunomodulator , influencing immune responses through modulation of various signaling pathways .
Antiproliferative Effects
Recent studies have highlighted the compound's antiproliferative effects against several cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibited significant growth inhibition in human cancer cell lines, with IC50 values ranging from 0.15 to 0.24 μM, indicating potent activity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds have provided insights into how modifications to the chemical structure influence biological activity. For example:
Compound | IC50 (μM) | Comments |
---|---|---|
Compound 32 | 0.22 | Strong antiproliferative activity |
Compound 33 | 0.15 | Most potent in series |
Compound 38 | 0.24 | Comparable efficacy |
These findings suggest that specific substitutions on the aromatic ring and modifications to the piperidine nitrogen can enhance potency against target cancer cell lines .
In Vivo Efficacy
In vivo studies using xenograft models have further validated the compound's efficacy. For instance, administration of this compound at doses of 100 mg/kg resulted in significant tumor growth inhibition in mice models, alongside upregulation of tumor suppressor proteins such as p53 and p21 .
Pharmacokinetics
Pharmacokinetic (PK) studies indicate that the compound has favorable absorption and distribution characteristics, which contribute to its therapeutic potential. The peak plasma concentration (Cmax) observed was significantly higher than that of other tested compounds, indicating robust bioavailability .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(3-methylpiperidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-12-5-4-9-19(11-12)10-8-16(20)18-15-7-3-6-14(17)13(15)2/h3,6-7,12H,4-5,8-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYOJUSOIYQPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)NC2=C(C(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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